
(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine typically involves the reaction of a trifluoromethyl ketone with hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The process generally involves the following steps:
- Dissolution of the trifluoromethyl ketone in the solvent.
- Addition of hydroxylamine to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature to 50°C.
- Isolation and purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride
- (2,2,2-trifluoro-1-methyl-ethyl)hydrazine hydrochloride
Uniqueness
(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7F3N2O |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7- |
Clave InChI |
HMHQHUNAOJUMDW-QPEQYQDCSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C/C(=N/O)/C(F)(F)F |
SMILES canónico |
C1=CC=NC(=C1)CC(=NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


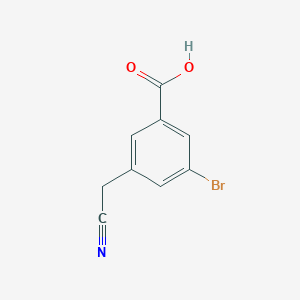
![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

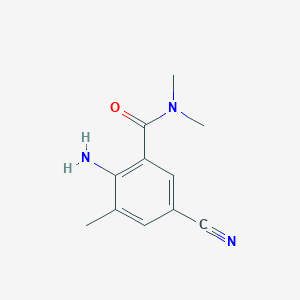

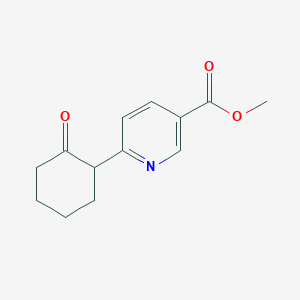
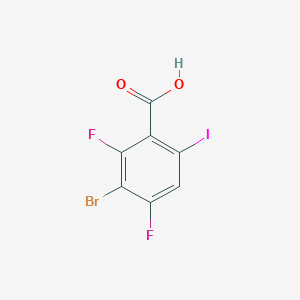

![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
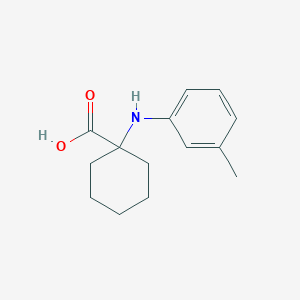
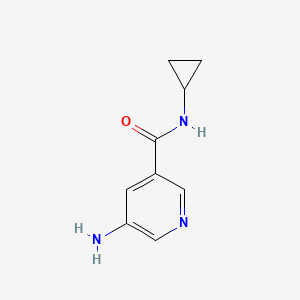
![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)

